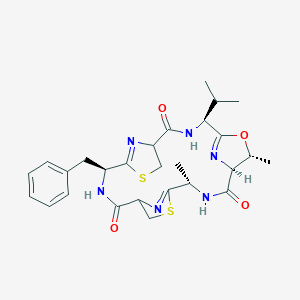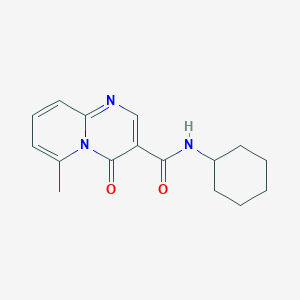
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a chemical compound with potential applications in the field of scientific research. This compound belongs to the family of pyrido-pyrimidine derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Other potential applications include the treatment of inflammatory diseases and neurological disorders.
Mechanism of Action
The exact mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are key regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- exhibits a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to modulate the expression of various genes that are involved in cell growth and survival. In addition, it has been shown to induce changes in cell morphology and cytoskeleton organization.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, such as cell growth and differentiation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-. One area of research is to further elucidate its mechanism of action, which will help to better understand its biological activity. Another area of research is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. In addition, research could focus on developing more efficient synthesis methods for this compound. Overall, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a promising compound with potential applications in various fields of scientific research.
properties
CAS RN |
125055-63-2 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-cyclohexyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |
InChI Key |
VOWAKWKKYNYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Other CAS RN |
125055-63-2 |
synonyms |
N-cyclohexyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetra ene-9-carboxamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


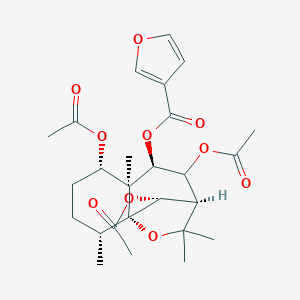
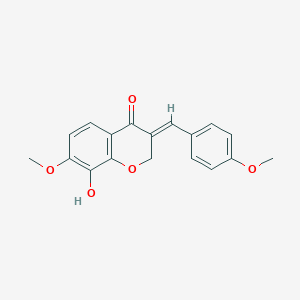

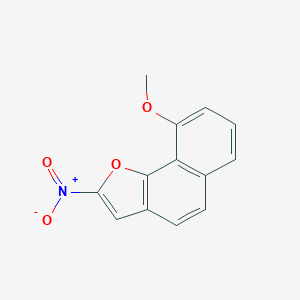
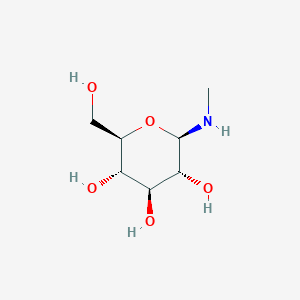
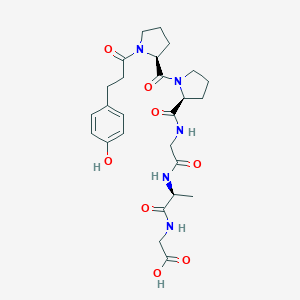


![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
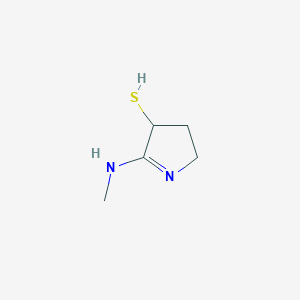
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
